molecular formula C17H23NOS B12515284 2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole CAS No. 820961-88-4

2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole

Cat. No.: B12515284
CAS No.: 820961-88-4
M. Wt: 289.4 g/mol
InChI Key: XCRMFNIFMFSRKP-WWGRRREGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole is a novel chemical hybrid compound designed for advanced pharmaceutical and biological research. This molecule features a synthetically intriguing structure that combines a stereochemically defined (1S,2S,5R)-menthyl backbone with a 1,3-benzoxazole heterocycle via a sulfur-containing linker. The (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl group is a well-characterized scaffold known for its influence on a compound's physical properties and bioavailability, and derivatives of this structure are investigated for their ability to enhance skin permeation in topical applications . The 1,3-benzoxazole moiety is a privileged structure in medicinal chemistry, extensively documented for its diverse biological activities. A 2018 study published in BMC Chemistry highlights that benzoxazole derivatives demonstrate significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, such as Bacillus subtilis and Escherichia coli , as well as antifungal activity against strains like Candida albicans . Furthermore, specific benzoxazole analogues have shown promising in vitro anticancer activity, particularly against human colorectal carcinoma (HCT116) cell lines, with some compounds exhibiting efficacy comparable to the standard drug 5-fluorouracil . The presence of the sulfanyl (thioether) linker in this compound offers a potential site for metabolic studies and further chemical functionalization. Researchers will find this compound valuable for probing structure-activity relationships (SAR), developing new antimicrobial agents to address multi-drug resistant infections, and investigating novel pathways in oncology research . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

CAS No.

820961-88-4

Molecular Formula

C17H23NOS

Molecular Weight

289.4 g/mol

IUPAC Name

2-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]sulfanyl-1,3-benzoxazole

InChI

InChI=1S/C17H23NOS/c1-11(2)13-9-8-12(3)10-16(13)20-17-18-14-6-4-5-7-15(14)19-17/h4-7,11-13,16H,8-10H2,1-3H3/t12-,13+,16+/m1/s1

InChI Key

XCRMFNIFMFSRKP-WWGRRREGSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)SC2=NC3=CC=CC=C3O2)C(C)C

Canonical SMILES

CC1CCC(C(C1)SC2=NC3=CC=CC=C3O2)C(C)C

Origin of Product

United States

Preparation Methods

Condensation with Aldehydes/Ketones

A widely employed approach involves reacting 2-aminophenol with aldehydes or ketones under catalytic conditions to form imine intermediates, followed by cyclization. For example:

  • Catalysts : SrCO₃, Fe₃O₄@SiO₂@Am-PPC-SO₃H, or β-carboline-supported nano-ZnO.
  • Conditions : Solvent-free grinding (RT, 20 min), reflux in water, or DMF at 80°C.
  • Yields : 79–95%.
Catalyst Solvent Time Yield (%) Reference
SrCO₃ None 20 min 89
Fe₃O₄@SiO₂@Am-PPC-SO₃H Water 45 min 89
Nano-ZnO DMF 18 h 83

Introduction of the Cyclohexyl Sulfanyl Group

The sulfanyl linkage between the benzoxazole and cyclohexane moieties requires methods to form C–S bonds. Key strategies include:

Nucleophilic Substitution

Direct coupling of benzoxazole halides with cyclohexyl thiols under basic conditions. For example:

  • Reagents : Benzoxazole-2-chloride + (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanethiol.
  • Conditions : K₂CO₃ in DMSO or DMF, 60–80°C.

Copper-Catalyzed Coupling

Oxidative C–H functionalization using Cu catalysts:

  • Catalysts : CuSO₄ with 1,10-phenanthroline.
  • Conditions : DMSO, 140°C, 12 h, O₂ atmosphere.
  • Yield : 93% for analogous thioether formation.
Method Catalyst Solvent Yield (%) Reference
Cu-catalyzed coupling CuSO₄/phen DMSO 93
Nucleophilic substitution K₂CO₃ DMF 85–90

Stereochemical Control

The (1S,2S,5R)-configuration of the cyclohexyl group requires stereospecific synthesis:

  • Asymmetric Synthesis : Chiral catalysts or starting materials (e.g., menthol derivatives).
  • Resolution : Chromatographic separation of racemic mixtures.

For example:

  • Precursor : (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanethiol.
  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to preserve stereochemistry during coupling.

Recent advances enable simultaneous benzoxazole formation and sulfanyl group introduction:

Triphenylbismuth Dichloride (Ph₃BiCl₂)-Mediated Cyclodesulfurization

  • Mechanism : Ph₃BiCl₂ facilitates desulfurization of thioamides to generate benzimidoyl chlorides, which react with aminophenols.
  • Conditions : 1,2-DCE, 60°C, 18 h.
  • Yield : 75–90% for analogous benzoxazoles.

BTC/TPPO (Bis(trichloromethyl) carbonate/Triphenylphosphine Oxide) System

  • Base-Free Cyclization : Converts o-hydroxyaryl ketoximes to benzoxazoles via Beckmann rearrangement.
  • Conditions : 130°C, 1–2 h.
Method Catalyst Conditions Yield (%) Reference
Ph₃BiCl₂-mediated Ph₃BiCl₂ 1,2-DCE, 60°C 75–90
BTC/TPPO BTC/TPPO 130°C, 1–2 h 80–95

Challenges and Optimizations

  • Stereochemical Purity : Requires rigorous chiral chromatography or enantioselective catalysts.
  • Catalyst Recycling : Fe₃O₄@SiO₂@Am-PPC-SO₃H can be reused for 4 cycles without loss of activity.
  • Solvent-Free Methods : SrCO₃ or grinding techniques reduce waste and improve atom economy.

Key Research Findings

  • Catalyst Efficiency : SrCO₃ achieves 89% yield in 20 min under solvent-free conditions.
  • Mechanistic Insight : Cu-catalyzed oxidative thioetherification proceeds via aldehyde intermediates.
  • Stereocontrol : Boc-protected intermediates prevent racemization during coupling.

Chemical Reactions Analysis

Types of Reactions

2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the benzoxazole ring or the cyclohexyl ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring or the cyclohexyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as thiols or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified benzoxazole or cyclohexyl derivatives.

    Substitution: Functionalized benzoxazole or cyclohexyl derivatives.

Scientific Research Applications

2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. Similarly, if it has anticancer properties, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetohydrazide Derivatives
  • Structure : Shares the 1,3-benzoxazole-sulfanyl motif but substitutes the cyclohexyl group with an acetohydrazide functional group.
  • Synthesis : Prepared via solvent-free reductive amination, offering eco-friendly advantages .
  • Applications: These derivatives are intermediates for antimicrobial or anticonvulsant agents, as seen in related compounds like (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, which exhibits anticonvulsant activity .
5-Chloro-2-{(5R)-5-Methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole
  • Structure : Replaces the sulfanyl-cyclohexyl group with a diazepan-triazole-benzoyl substituent.
  • Applications : Patented as an orexin receptor antagonist for CNS disorders, highlighting the role of heterocyclic diversity in modulating receptor affinity .
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
  • Structure : Substitutes benzoxazole with benzimidazole, altering electronic properties and hydrogen-bonding capacity.
  • Implications : Benzimidazole derivatives are often explored for antiparasitic or anticancer activity, suggesting divergent biological targets compared to benzoxazoles .

Cyclohexyl Substituent Variations

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]methanol
  • Structure : Retains the cyclohexyl group but replaces sulfanyl-benzoxazole with a hydroxymethyl group.
Menthyl Anthranilate
  • Structure: Cyclohexyl group esterified with 2-aminobenzoate.
  • Applications : Used in sunscreen formulations for UV absorption, demonstrating how substituent choice dictates functional roles .
Monoterpenes (e.g., Menthol Isomers)
  • Structure: Similar stereospecific cyclohexanol framework.
  • Biological Effects : Menthol isomers modulate membrane microviscosity, suggesting that the target compound’s stereochemistry may influence interactions with lipid bilayers .

Stereochemical Comparisons

The (1S,2S,5R) configuration of the cyclohexane ring is critical for molecular interactions. For example:

  • Menthol Isomers : (1R,2S,5R)-menthol (l-menthol) has cooling effects, whereas (1S,2R,5S)-menthol lacks this activity, underscoring stereochemistry’s role in bioactivity .
  • Cyclohexyl Esters: Stereochemistry affects metabolic stability, as seen in (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxypropanoate, which may undergo stereospecific enzymatic hydrolysis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Molecular Weight Notable Activity/Application Reference
Target Compound 1,3-Benzoxazole Sulfanyl-cyclohexyl (1S,2S,5R) ~307.4 g/mol* Undisclosed (inferred receptor modulation) -
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide 1,3-Benzoxazole Acetohydrazide ~237.3 g/mol Intermediate for anticonvulsants
5-Chloro-2-{diazeopan-triazol-benzoyl}-1,3-benzoxazole 1,3-Benzoxazole Diazepan-triazole-benzoyl ~465.9 g/mol Orexin receptor antagonist
Menthyl Anthranilate Cyclohexanol 2-Aminobenzoate ester ~273.4 g/mol UV absorber in sunscreens

*Calculated based on molecular formula.

Research Findings and Implications

  • Stereochemistry: The (1S,2S,5R) configuration may enhance metabolic stability compared to non-chiral analogs, as observed in related menthol derivatives .
  • Synthetic Routes : Solvent-free methods (e.g., for acetohydrazides) could be adapted for greener synthesis of the target compound .

Biological Activity

The compound 2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H21N1O1S1\text{C}_{15}\text{H}_{21}\text{N}_1\text{O}_1\text{S}_1

This structure features a benzoxazole moiety linked to a cyclohexyl group substituted with a sulfanyl group. The specific stereochemistry of the cyclohexyl component is crucial for its biological activity.

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been widely studied. In a recent study, various benzoxazole derivatives were evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that several derivatives exhibited significant antimicrobial effects with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 250 µg/mL .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameMIC (µg/mL)Activity Against
Compound A7.81Bacillus subtilis
Compound B15.63Escherichia coli
Compound C62.50Candida albicans
Compound D250Staphylococcus aureus

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been investigated. For instance, compounds derived from the benzoxazole scaffold have shown promising results against various cancer cell lines. A study involving molecular docking revealed that certain derivatives exhibited strong binding affinities to anticancer targets, correlating with their observed cytotoxicity against cancer cell lines .

Table 2: Anticancer Activity Data

Compound NameIC50 (nM)Cancer Cell Line
Compound E20Leukemia
Compound F50Lymphoma
Compound G100Breast Cancer

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological profile of benzoxazole derivatives. The ability to scavenge free radicals and inhibit oxidative stress has been demonstrated in several studies. For example, compounds showed over 70% inhibition in DPPH radical scavenging assays .

Table 3: Antioxidant Activity Results

Compound Name% Inhibition at 100 µg/mL
Compound H75
Compound I85
Compound J60

Case Studies

Several case studies highlight the effectiveness of benzoxazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives showed that certain compounds had superior efficacy against resistant strains of bacteria compared to standard antibiotics . This emphasizes the potential for developing new antimicrobial agents from this class.
  • Anticancer Research : Research involving the synthesis and evaluation of novel benzoxazole compounds revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzoxazole structure could enhance anticancer activity .
  • Oxidative Stress Mitigation : In vivo studies indicated that specific benzoxazole derivatives could reduce oxidative stress markers in animal models, supporting their potential use in therapies aimed at combating oxidative damage-related diseases .

Q & A

Q. What are the established synthetic routes for preparing 2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole?

  • Methodological Answer : The compound is synthesized via a multi-step approach. A key intermediate, methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate, undergoes reductive amination with hydrazine hydrate under reflux in absolute ethanol for 4 hours. The reaction progress is monitored by TLC (chloroform:methanol, 7:3). Subsequent solvent-free grinding with aldehydes and sodium borohydride/boric acid yields derivatives. Purification involves recrystallization from ethanol .

Q. How is the structural integrity and purity of the compound validated?

  • Methodological Answer : Purity is assessed via HPLC (≥96% purity criteria) and TLC. Structural confirmation employs 1^1H/13^13C NMR, FTIR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in related benzoxazole derivatives .

Advanced Research Questions

Q. How can researchers optimize low yields in the reductive amination step during synthesis?

  • Methodological Answer : Low yields may arise from incomplete hydrazine reaction or side-product formation. Optimization strategies include:
  • Catalyst Screening : Testing alternatives to sodium borohydride (e.g., NaBH3_3CN).
  • Solvent Effects : Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature Control : Gradual heating (40–60°C) to minimize decomposition.
    Reaction progress should be tracked via LC-MS to identify bottlenecks .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) are used to model interactions with enzymes like cyclooxygenase-2 (COX-2). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties and reactive sites. Validate models with experimental IC50_{50} values from enzyme inhibition assays .

Q. How to resolve discrepancies in spectroscopic data for stereoisomeric forms?

  • Methodological Answer : Conflicting 1^1H NMR signals (e.g., cyclohexyl proton splitting) require advanced techniques:
  • NOESY : Identifies spatial proximity of substituents.
  • Chiral HPLC : Separates enantiomers using a Chiralpak® column.
  • Single-Crystal X-Ray Diffraction : Provides definitive stereochemical assignment, as applied to analogous sulfanyl-benzoxazole structures .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer : Stability studies under varying conditions (pH, temperature, light) reveal degradation pathways. Lyophilization in amber vials at -20°C under argon atmosphere minimizes hydrolysis and oxidation. Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across derivative studies?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line sensitivity) or impurities. Standardize protocols:
  • Dose-Response Curves : Use at least 8 concentrations (triplicate measurements).
  • Positive Controls : Include reference inhibitors (e.g., indomethacin for COX-2).
    Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Experimental Design

Q. How to design derivatives for enhanced pharmacokinetic properties?

  • Methodological Answer : Modify the cyclohexyl or benzoxazole moieties to improve solubility and bioavailability:
  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) via alkylation.
  • Prodrug Synthesis : Link to ester or glycoside groups for controlled release.
    Assess permeability using Caco-2 cell monolayers and metabolic stability in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.